Fmoc-4-amino-3-methylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-12-15(22(25)26)10-11-21(14)24-23(27)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMDMIXDWRNKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Protected Amino Acid Building Blocks
In the intricate world of organic synthesis, particularly in the creation of peptides and other complex organic molecules, protecting certain reactive functional groups is paramount. This is where protected amino acid building blocks come into play. These are modified amino acids where one or more of their reactive sites, such as the amino group or side chain, are temporarily blocked by a chemical moiety known as a protecting group. This strategy prevents unwanted side reactions and allows for the sequential and controlled formation of desired chemical bonds.
Fmoc-4-amino-3-methylbenzoic acid is a prime example of such a building block. cymitquimica.com It is an aromatic amino acid derivative where the amino group is protected by the Fmoc group. This protection is crucial for its application in stepwise synthetic processes. The presence of the methyl group and the benzoic acid functionality on the aromatic ring provides specific structural and electronic properties that can be exploited in the design of novel molecular architectures.
Strategic Importance of the Fmoc Protecting Group in Organic Synthesis
The choice of a protecting group is a critical decision in the design of a synthetic route. The fluorenylmethyloxycarbonyl (Fmoc) group is widely favored in modern organic synthesis, especially in solid-phase peptide synthesis (SPPS), for several key reasons. wikipedia.orgcreative-peptides.comaltabioscience.com
The primary advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgcreative-peptides.com This is in contrast to other common protecting groups, such as the tert-butoxycarbonyl (Boc) group, which requires acidic conditions for removal. creative-peptides.com The mild conditions used for Fmoc deprotection are compatible with a wide range of sensitive functional groups that might be present in the growing molecule, thus minimizing the risk of undesired side reactions and preserving the integrity of the target structure. altabioscience.comnih.gov This "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions, is a cornerstone of modern chemical synthesis. peptide.com
Furthermore, the cleavage of the Fmoc group produces a dibenzofulvene byproduct that can be readily detected by UV spectroscopy. wikipedia.org This feature allows for the real-time monitoring of the deprotection step, ensuring that the reaction has gone to completion before proceeding to the next step in the synthesis. This analytical control is invaluable for optimizing reaction conditions and ensuring the purity of the final product.
Role As a Versatile Monomer in Peptide and Polymer Architectures
Chemical Synthesis Pathways to 4-Amino-3-methylbenzoic Acid Scaffolds
The creation of the 4-amino-3-methylbenzoic acid framework is a foundational step. Various synthetic strategies have been developed to achieve this, with the reduction of nitrobenzoic acid precursors being a prominent and widely utilized method.
Reduction of Nitrobenzoic Acid Precursors
A common and effective route to 4-amino-3-methylbenzoic acid involves the reduction of a corresponding nitro-substituted precursor, primarily 3-methyl-4-nitrobenzoic acid. chemicalbook.comchemicalbook.com This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis.
Catalytic hydrogenation is a frequently employed method for this reduction. The process typically involves reacting 3-methyl-4-nitrobenzoic acid with hydrogen gas in the presence of a metal catalyst. chemicalbook.comchemicalbook.com Palladium on activated charcoal (Pd/C) is a highly effective catalyst for this purpose. chemicalbook.comchemicalbook.com The reaction is often carried out in a solvent such as methanol (B129727). chemicalbook.comchemicalbook.com For instance, one procedure describes the reduction of 3-methyl-4-nitrobenzoic acid using 5% Pd/C in methanol under a hydrogen atmosphere (48 psi) for 24 hours, resulting in a near-quantitative yield (99%) of the desired methyl 4-amino-3-methylbenzoate. chemicalbook.com Another detailed synthesis reports a 96.1% yield of 4-amino-3-methylbenzoic acid when the reaction is conducted in an autoclave at 60°C and a hydrogen pressure of 0.7 MPa for 10 hours. chemicalbook.com
Alternative reducing agents to catalytic hydrogenation include metals in acidic media, such as iron in the presence of hydrochloric acid or acetic acid, and tin or stannous chloride with hydrochloric acid. sciencemadness.org
The general reaction scheme is as follows:
Scheme 1: Reduction of 3-Methyl-4-nitrobenzoic acid to 4-Amino-3-methylbenzoic acidStarting Material: 3-Methyl-4-nitrobenzoic acid Reagents: H₂, Pd/C Solvent: Methanol Product: 4-Amino-3-methylbenzoic acid
A key advantage of this method is the high yield and purity of the resulting amino acid derivative. chemicalbook.comchemicalbook.com The starting material, 3-methyl-4-nitrobenzoic acid, can be synthesized through the oxidation of 2,4-dimethylnitrobenzene. google.com
Regioselective Functionalization Approaches
Regioselective functionalization offers an alternative and sometimes more direct route to substituted aminobenzoic acids, including the 4-amino-3-methylbenzoic acid scaffold. These methods are crucial when specific substitution patterns are desired, and they often bypass the need for protecting groups or multi-step sequences.
One notable approach is the ortho-alkylation of anilines. A general method for the ortho-alkylation of anilines has been demonstrated, which can be applied to anilines with various functional groups on the aromatic ring. orgsyn.org This strategy has been successfully used to synthesize ethyl 4-amino-3-methylbenzoate. orgsyn.org The process involves the desulfurization of an intermediate, ethyl 4-amino-3-(methylthiomethyl)benzoate, using Raney nickel in ethanol (B145695) to yield the target compound. orgsyn.org
Copper-catalyzed amination reactions also provide a powerful tool for the regioselective formation of C-N bonds. For instance, a chemo- and regioselective copper-catalyzed cross-coupling procedure has been developed for the amination of 2-bromobenzoic acids with both aliphatic and aromatic amines. nih.gov This method is advantageous as it eliminates the need for protecting the carboxylic acid group and produces N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.gov Similarly, copper-catalyzed amination of chlorobenzoic acids has been shown to be effective. researchgate.net While these examples focus on anthranilic acid derivatives (2-aminobenzoic acids), the principles of regioselective C-N bond formation can be adapted for the synthesis of other isomers.
Another strategy involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427) to generate 4-methylamino-3-nitrobenzoic acid, which can then be further transformed. google.com Diazonium salts derived from aminobenzoic acids also offer a versatile platform for various functional group transformations through Sandmeyer-type reactions, providing another avenue for regioselective synthesis. scirp.orgresearchgate.net
Strategies for Fmoc Protection and Deprotection of Aminobenzoic Acid Derivatives
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in peptide synthesis, due to its stability under acidic conditions and its facile cleavage under mild basic conditions. fiveable.menumberanalytics.comwikipedia.org
Optimization of Fmoc Introduction Reactions
The introduction of the Fmoc group onto the amino functionality of 4-amino-3-methylbenzoic acid is a critical step in preparing it for use in solid-phase synthesis and other applications. The most common method for Fmoc protection involves the reaction of the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). numberanalytics.comwikipedia.orgyoutube.com
The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, in a solvent system like aqueous dioxane. wikipedia.org Optimization of this reaction involves careful control of stoichiometry, temperature, and reaction time to maximize the yield of the desired Fmoc-protected product and minimize side reactions. For instance, Fmoc-4-aminobenzoic acid can be synthesized from 4-aminobenzoic acid and Fmoc-Cl. chemicalbook.com Stable Fmoc-benzotriazoles have also been shown to react with various amino acids in the presence of triethylamine (B128534) to afford Fmoc-protected amino acids in very good yields. organic-chemistry.org
Recent advancements have focused on developing more efficient and environmentally friendly protocols. For example, new Fmoc-DMT reagents have been developed for the introduction of the Fmoc group into amines in aqueous media. organic-chemistry.org
Synthesis of Related Fmoc-Aminobenzoic Acid Scaffolds with Structural Variations
The synthetic methodologies described for this compound can be extended to produce a diverse range of analogous structures with variations in the substitution pattern and the nature of the functional groups on the aromatic ring.
For example, Fmoc-protected N-alkylated p-aminobenzoic acid monomers have been synthesized. researchgate.netresearchgate.net These derivatives are valuable in the construction of N-alkylated aromatic oligoamides, which can act as α-helix mimetics. researchgate.net The synthesis of these monomers often involves the alkylation of the amino group followed by Fmoc protection. researchgate.net
The synthesis of Fmoc-protected azido (B1232118) amino acids, such as Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine, has also been developed. cam.ac.uk These compounds are useful for introducing azide (B81097) functionalities into peptides via solid-phase synthesis, enabling further modification through "click" chemistry. cam.ac.uk
Furthermore, Fmoc-β-homoamino acids can be synthesized through methods like the ultrasound-promoted Wolff rearrangement of α-diazo ketones derived from Fmoc-protected α-amino acids. organic-chemistry.org These β-amino acid derivatives are important for creating peptides with modified backbones that can exhibit enhanced stability and unique conformational properties. organic-chemistry.org
The synthesis of Fmoc-protected diaminobenzoic acid derivatives has also been reported. nih.gov For instance, a one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids has been developed, which are precursors for preloaded diaminobenzoate resins used in peptide synthesis. nih.gov
The versatility of the synthetic routes allows for the creation of a library of Fmoc-protected aminobenzoic acid derivatives with tailored properties for various applications in drug discovery and materials science. nih.gov
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
The most prominent application of these compounds is within Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. semanticscholar.org The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is standard in SPPS due to its base-lability, which allows for milder deprotection conditions compared to the acid-labile Boc group. altabioscience.comchempep.comembrapa.br This makes it compatible with a wide range of sensitive and modified peptides. nih.govnih.gov
Role as a Key Building Block for Complex Peptide Architectures
Amino acids and related molecules protected with the Fmoc group serve as fundamental building blocks in the stepwise assembly of peptide chains. nih.goviris-biotech.de this compound and its isomers, such as 3,4-diaminobenzoic acid, act as versatile scaffolds. They can be incorporated into peptide sequences to introduce specific structural constraints or to serve as branching points for the synthesis of more complex architectures.
For instance, a diaminobenzoic acid (Dbz) moiety can be used to construct branched peptides where two distinct peptide chains are attached to a single Dbz linker. researchgate.net This capability is crucial for developing molecules that can mimic complex protein structures or present multiple ligands for enhanced binding affinity. The inherent properties of the Fmoc group, particularly its hydrophobicity and aromaticity, can also promote the self-assembly of these building blocks into functional nanomaterials. researchgate.net Furthermore, related building blocks like azide-containing amino acids are valued for their ability to participate in bioorthogonal reactions, further expanding the complexity of achievable peptide structures. nih.gov
Coupling Efficiencies and Racemization Control in Fmoc-Based SPPS
Racemization, the conversion of a chiral amino acid to its mirror image, is a significant side reaction in Fmoc-SPPS, particularly for sensitive residues like cysteine and histidine. nih.govpeptide.com This process can be influenced by the choice of coupling reagents and the reaction conditions. nih.govluxembourg-bio.com
| Coupling Reagent | Base | Diastereomer Purity (%) - Peptide A | Diastereomer Purity (%) - Peptide B |
| HATU | TMP | 92 | 92 |
| HBTU | TMP | 90 | 91 |
| PyBOP | TMP | 90 | 91 |
| DMTMM-BF4 | TMP | 94 | 95 |
| DEPBT | TMP | 98 | 93 |
| COMU | TMP | 96 | 99 |
| DEPBT | DMP | 100 | 98 |
| COMU | DMP | 98 | 96 |
| This table presents data on the degree of racemization of Phenylglycine (Phg)-containing peptides during Fmoc-SPPS using various coupling activators and bases. Purity was determined by RP-HPLC. luxembourg-bio.com |
The use of diaminobenzoate (Dbz) linkers is advantageous as they have been shown to be resistant to epimerization (a form of racemization) during synthesis. nih.gov Research has shown that using coupling reagents like COMU or DEPBT in combination with bases such as TMP or DMP can effectively suppress racemization for problematic amino acids like Phenylglycine. luxembourg-bio.com Additives like HOBt are also used to minimize racemization. peptide.com
Development of C-Terminal Functionalized Peptides via Diaminobenzoate (Dbz) Resins
A significant challenge in conventional SPPS is the functionalization of the peptide's C-terminus, as synthesis proceeds from the C- to the N-terminus. semanticscholar.org Diaminobenzoate (Dbz) resins provide an elegant solution as a type of "safety-catch" linker. nih.govacs.org These resins allow for the assembly of a peptide chain and subsequent modification at the C-terminus during the cleavage step. nih.govnih.gov
The process typically involves attaching a diaminobenzoic acid derivative to the solid support. nih.govacs.org After the peptide chain is synthesized, the Dbz linker can be activated. nih.govnih.gov For example, treatment with isoamyl nitrite (B80452) can convert the o-aminoanilide structure into a resin-bound benzotriazole. semanticscholar.orgresearchgate.netnih.gov This activated intermediate can then be cleaved from the resin by a variety of nucleophiles, simultaneously introducing a new functional group at the C-terminus. researchgate.netnih.gov This method has been used to generate C-terminal acids, esters, amides, and thioesters with yields ranging from 66% to 82%. semanticscholar.orgresearchgate.netnih.gov
This strategy is highly versatile and has been employed to create peptide thioesters for native chemical ligation (NCL), cyclic peptides, and polymer-peptide conjugates. nih.govnih.govrsc.org
| Nucleophile | Product | Yield (%) |
| Water | Acid | 82 |
| Propargylamine | Amide | - |
| Aniline | Amide | - |
| Mercaptopropionic acid | Thioester | 80 |
| This table shows the yields of various C-terminally functionalized peptides obtained by cleaving a Dbz resin with different nucleophiles. semanticscholar.orgnih.gov |
Automated and Microwave-Assisted Peptide Synthesis Applications
The principles of Fmoc-SPPS are well-suited for automation and for acceleration using microwave energy. altabioscience.comuci.edu Microwave-assisted peptide synthesis (MA-SPPS) can dramatically reduce the time required for both coupling and Fmoc-deprotection steps, often from over an hour to just a few minutes. nih.gov
While microwave energy accelerates synthesis, it can also increase the risk of side reactions like racemization, particularly for sensitive amino acids. nih.govnih.gov However, these side reactions can be controlled by optimizing reaction conditions, such as lowering the coupling temperature. nih.gov For instance, reducing the temperature from 80°C to 50°C has been shown to limit the racemization of histidine and cysteine. nih.gov Alternatively, specific coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride have been used in aqueous microwave-assisted protocols to achieve efficient coupling with low levels of histidine racemization. nih.gov The use of Dbz linkers, which are stable under standard Fmoc-SPPS conditions, is compatible with these advanced synthesis techniques. nih.gov
Applications in Solution-Phase Peptide Synthesis
While SPPS is the most common method, 4-amino-3-methylbenzoic acid is also utilized in solution-phase peptide synthesis (SolPPS). sigmaaldrich.com In SolPPS, reactions are carried out in a homogenous solution, which can be advantageous for large-scale production and for certain complex peptides where solid-phase methods might be problematic.
Recent advancements have focused on developing faster and more sustainable SolPPS protocols. For example, the coupling reagent T3P® (cyclic propylphosphonic anhydride) has been shown to promote rapid and efficient peptide bond formation in solution with both N-Boc and N-Fmoc protected amino acids, generating water-soluble byproducts that simplify purification. mdpi.com This method proceeds with no epimerization, highlighting its utility for maintaining the chiral integrity of the peptide products. mdpi.com
Design and Synthesis of Peptidomimetics and Branched Pseudopeptides
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones to enhance properties like metabolic stability and bioavailability. nih.gov this compound and related structures are valuable in this area. The diaminobenzoate core can serve as a scaffold to create branched pseudopeptides, where peptide fragments are attached to the aromatic ring, creating a non-natural, three-dimensional structure. researchgate.net
Furthermore, these building blocks can be incorporated into peptide sequences to create amide bond surrogates, which are designed to be isosteric with the natural peptide bond but resistant to enzymatic cleavage by proteases. nih.gov For example, 4-(aminomethyl)benzoic acid has been incorporated into a pentapeptide to create a bioactive peptidomimetic with potent GPR54 agonistic activity. nih.gov This demonstrates the utility of benzoic acid derivatives in designing novel therapeutic agents by modifying the peptide backbone to achieve desired pharmacological profiles. nih.govnih.gov
Incorporating this compound Scaffolds for Structural Diversity
The incorporation of this compound into peptide chains serves as a powerful strategy for creating structural diversity. Its benzene (B151609) ring acts as a rigid scaffold, moving away from the flexible backbones of typical aliphatic amino acids. This rigidity helps in pre-organizing the peptide conformation, which can be crucial for binding to biological targets like receptors and enzymes.
The methyl group at the 3-position and the amino group at the 4-position provide specific vectors for further functionalization, allowing chemists to build a variety of structures from a single starting scaffold. In solid-phase peptide synthesis (SPPS), this compound is used as a building block to introduce turns or rigid segments within a peptide sequence. This can lead to the creation of libraries of peptidomimetics with varied three-dimensional shapes, enhancing the probability of discovering compounds with high affinity and selectivity for a specific biological target. The use of such scaffolds is a key technique in combinatorial chemistry and drug discovery.
Synthesis of Unnatural Amino Acid Derivatives for Enhanced Properties
This compound is not only incorporated directly into peptides but also serves as a precursor for the synthesis of more complex unnatural amino acid derivatives. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for its application in modern peptide synthesis, which predominantly uses the Fmoc/tBu (tert-butyl) strategy. sigmaaldrich.comsigmaaldrich.com This method relies on the base-lability of the Fmoc group for N-terminal deprotection, allowing for milder reaction conditions compared to older Boc-based chemistry. sigmaaldrich.comsigmaaldrich.com
The synthesis of derivatives often involves modification of the benzoic acid's functional groups. For instance, related diaminobenzoic acid (Dbz) derivatives, protected with an Fmoc group, are instrumental in creating safety-catch linkers for SPPS. nih.gov These linkers enable the synthesis of C-terminally modified peptides, such as peptide thioesters, which are essential for native chemical ligation. nih.govnih.gov While direct research on this compound for this purpose is limited, the principles established with its isomers, like 3-(Fmoc-amino)-4-aminobenzoic acid, demonstrate the potential of this class of compounds. The synthesis of such derivatives can yield unnatural amino acids with enhanced properties, including:
Proteolytic Stability: The non-natural structure can confer resistance to degradation by proteases. nih.gov
Conformational Control: The rigid aromatic core restricts the peptide's conformational freedom, which can lock it into a bioactive shape.
Improved Pharmacokinetics: Modifications can be introduced to enhance absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Description | Reference |
| Molecular Formula | C23H19NO4 | biosynth.com |
| Molecular Weight | 373.4 g/mol | biosynth.com |
| Primary Application | Building block in Solid-Phase Peptide Synthesis (SPPS). | sigmaaldrich.com |
| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | sigmaaldrich.com |
Advanced Ligation Methods in Peptide Bioconjugation
Peptide bioconjugation, the process of linking a peptide to another molecule (like a protein, a fluorescent dye, or a drug), often requires highly specific chemical reactions known as ligation. Advanced ligation methods are crucial for creating complex therapeutic and diagnostic agents.
While direct evidence of this compound in advanced ligation is not extensively documented, its structural analogs, particularly diaminobenzoic acid (Dbz) derivatives, are pivotal in methods like native chemical ligation (NCL). NCL is a powerful technique for synthesizing large proteins by joining smaller, unprotected peptide fragments. One fragment must have a C-terminal thioester, and the other an N-terminal cysteine.
Applications in Bioconjugation Chemistry and Biofunctional Materials
Conjugation Strategies for Linking Biomolecules
The strategic assembly of biomolecules is fundamental to creating novel therapeutics, diagnostics, and research tools. Fmoc-4-amino-3-methylbenzoic acid serves as a key building block in this endeavor, primarily through its application in solid-phase peptide synthesis (SPPS). nih.govaltabioscience.com The Fmoc group provides a temporary, base-labile protecting group for the amine, allowing for the stepwise addition of amino acids to a growing peptide chain. nih.govaltabioscience.comembrapa.br This method is renowned for its efficiency and the mild conditions required, which are compatible with a wide range of sensitive biomolecules. nih.govaltabioscience.com
Site-Specific Modification and Bioconjugate Assembly for Targeted Applications
The structure of 4-amino-3-methylbenzoic acid, an unnatural amino acid, allows for its incorporation into peptide sequences to introduce specific functionalities. nih.govsigmaaldrich.com This is particularly valuable for the site-specific modification of proteins and peptides, enabling the creation of bioconjugates with precise control over the location of attachment. nih.gov Such precision is crucial for developing targeted therapies, where a therapeutic agent is linked to a biomolecule that can selectively bind to a specific cell type or tissue.
One notable application involves the use of related diaminobenzoic acid (Dbz) derivatives as "safety-catch" linkers in SPPS. researchgate.net These linkers allow for the synthesis of peptides with a reactive C-terminus, which can then be selectively coupled to other molecules. A variation of this approach utilizing a 3-amino-4-methylaminobenzoic acid has been described to improve the regioselectivity during the acylation of the linker, highlighting the utility of substituted aminobenzoic acids in creating well-defined bioconjugates. researchgate.net The ability to introduce a unique chemical handle through the incorporation of this compound can facilitate the assembly of complex constructs like antibody-drug conjugates (ADCs), where a potent drug is attached to a monoclonal antibody for targeted delivery to cancer cells. nih.gov
Development of Fluorescent Probes for Biological Research
Fluorescent probes are indispensable tools for visualizing and studying biological processes in real-time. The inherent spectroscopic properties of the 4-aminobenzoic acid scaffold suggest the potential of its derivatives as fluorescent reporters.
Research on the closely related compound, 4-amino-3-methyl benzoic acid methyl ester (AMBME), has revealed interesting photophysical properties. researchgate.netias.ac.in This molecule exhibits dual fluorescence, with one emission band corresponding to a locally excited state and another, red-shifted band arising from an intramolecular charge transfer (ICT) state. researchgate.netias.ac.in The sensitivity of the ICT emission to the polarity of the solvent makes such compounds promising candidates for environmentally sensitive fluorescent probes. researchgate.netias.ac.in
While direct studies on the fluorescence of this compound are not extensively reported, the fluorescence of peptides containing ortho-aminobenzoic acid (Abz) has been investigated. nih.govcapes.gov.br The Abz group serves as a fluorescent donor in internally quenched fluorescent peptide substrates used to assay proteolytic enzyme activity. nih.govcapes.gov.br The fluorescence properties of these peptides are influenced by the surrounding amino acid sequence. nih.gov This suggests that peptides incorporating 4-amino-3-methylbenzoic acid could be designed to have specific fluorescent responses to their environment, making them valuable for developing novel biosensors and imaging agents. For instance, a peptide-based probe could be designed to change its fluorescence upon binding to a target protein or undergoing enzymatic cleavage.
Below is a table summarizing the key spectroscopic properties of the related 4-amino-3-methyl benzoic acid methyl ester (AMBME), which provides insight into the potential of the core scaffold.
| Property | Value | Solvent | Reference |
| Absorption Maximum | ~280 nm | Various | researchgate.net |
| Local Emission Maximum | ~325 nm | Cyclohexane | researchgate.net |
| Charge Transfer Emission | Varies with solvent polarity | Polar solvents | researchgate.netias.ac.in |
| Fluorescence Lifetime (Local Emission) | 725 ps | Cyclohexane | researchgate.net |
| Fluorescence Lifetime (Charge Transfer) | 810 ps | Acetonitrile | researchgate.net |
Functionalization of Bio-Surfaces and Nanomaterials
The modification of surfaces and nanomaterials with biologically active molecules is a rapidly growing field with applications in tissue engineering, medical implants, and drug delivery. The versatile chemistry of this compound makes it a candidate for the functionalization of various substrates.
The carboxylic acid group of the molecule can be used to anchor it to surfaces that have been pre-functionalized with amine groups, while the Fmoc-protected amine can be deprotected to allow for the subsequent attachment of other biomolecules. This layer-by-layer assembly allows for the creation of complex, multifunctional surfaces. For example, a polymer surface could be modified to present peptides that promote cell adhesion and growth, creating a more biocompatible implant.
In the realm of nanomaterials, the incorporation of this compound can be used to create targeted drug delivery vehicles. The benzoic acid moiety can be attached to the surface of nanoparticles, and the deprotected amine can be used to conjugate targeting ligands, such as antibodies or small molecules, that direct the nanoparticles to specific cells or tissues. While specific examples utilizing this compound are not yet prevalent in the literature, the principles of surface functionalization using similar building blocks are well-established.
Contributions to Medicinal Chemistry and Drug Discovery Research
Scaffold Design for Novel Drug Candidate Libraries
While direct, extensive research detailing the use of Fmoc-4-amino-3-methylbenzoic acid as a central scaffold for large drug candidate libraries is not widely documented in publicly available literature, its utility can be inferred from its inclusion in lists of building blocks for chemical synthesis. Patent documents occasionally list this compound among a wide array of other Fmoc-protected amino acids and specialty chemicals intended for the generation of diverse molecular structures. google.com The core structure of 4-amino-3-methylbenzoic acid itself is recognized as a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals. This foundational role suggests that its Fmoc-protected counterpart is a ready-to-use component for solid-phase synthesis, a common technique for rapidly generating libraries of related compounds for high-throughput screening.
Role in Modulating Biological Activity in Peptide-Based Therapeutics
The introduction of non-proteinogenic amino acids like 4-amino-3-methylbenzoic acid is a key strategy in peptide-based drug design to overcome limitations of natural peptides, such as poor stability and low bioavailability. The Fmoc-protected version is essential for incorporating this moiety into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The methyl group on the aromatic ring can influence the peptide's conformation and its interaction with target proteins, potentially enhancing binding affinity or modulating biological activity. Although specific examples demonstrating the modulation of activity by this particular compound are sparse in the literature, the general principle is well-established in medicinal chemistry.
Development of Targeted Drug Delivery Systems
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-activity relationship (SAR) studies are fundamental to drug discovery, involving the synthesis of a series of related compounds to determine how specific structural features affect biological activity. The defined substitution pattern of this compound makes it a useful starting point for such studies.
Indoleamine-2,3-dioxygenase (IDO) is an enzyme that has gained significant attention as a target in cancer immunotherapy due to its role in suppressing the immune response. The development of small molecule inhibitors of IDO is an active area of research. While the broader class of substituted aromatic compounds is explored for IDO inhibition, there is no specific, published research that directly implicates this compound in the design of IDO inhibitors. The parent molecule, 4-amino-3-methylbenzoic acid, serves as an intermediate in the synthesis of the angiotensin II receptor blocker Telmisartan, highlighting its utility in constructing complex pharmacologically active molecules. This demonstrates its potential as a building block, though its specific role in IDO inhibitor design remains to be documented.
The development of ligands that bind to specific biological receptors is a cornerstone of modern pharmacology. The rigid structure of the benzoic acid ring in this compound can serve as a scaffold to orient functional groups in a precise three-dimensional arrangement, which is critical for selective receptor binding. For instance, related benzoic acid derivatives have been used to create ligands for various receptors. However, specific examples of receptor ligands developed directly from this compound are not prominent in the scientific literature.
Compound Information
| Compound Name |
| This compound |
| 4-Amino-3-methylbenzoic acid |
| Telmisartan |
| Indoleamine-2,3-dioxygenase (IDO) |
| Angiotensin II |
Advanced Applications in Materials Science and Polymer Chemistry
Monomeric Building Block for Polymer Synthesischemimpex.comnih.govchemicalbook.com
Fmoc-4-amino-3-methylbenzoic acid serves as a fundamental building block for the construction of complex polymeric chains. chemicalbook.com The Fmoc protecting group is stable under various reaction conditions but can be readily removed to allow for chain elongation, making it ideal for solid-phase synthesis strategies. chemimpex.comnih.gov
Oligo(benzamide)s are a class of polymers known for their rigid, well-defined structures, which can mimic the secondary structures of biological molecules like α-helices. nih.gov The synthesis of oligo(benzamide) block copolymers allows for the combination of these rigid segments with flexible polymer chains, leading to materials with unique self-assembly properties and mechanical behaviors.
While direct studies detailing the use of this compound in oligo(benzamide) block copolymers are not extensively documented in publicly available research, the synthesis of related structures provides a clear precedent. For instance, research on the rapid synthesis of segmented block copolymers based on monodisperse aromatic poly(N-methyl benzamide) and poly(propylene oxide) highlights a facile approach to creating such materials. rsc.org In this process, N-methylated aromatic amide hard segments were synthesized and then coupled with a flexible polyether soft segment. rsc.org
A similar strategy could be employed with this compound. The general synthetic route would involve the stepwise synthesis of an oligo(4-amino-3-methylbenzamide) block via Fmoc chemistry, followed by deprotection and subsequent polymerization with another monomer to form the second block. The methyl group on the benzamide (B126) unit is expected to influence the solubility and packing of the resulting polymer chains.
Table 1: Potential Components for Oligo(benzamide) Block Copolymer Synthesis
| Component | Role | Rationale for Use |
| This compound | Monomer for the rigid block | Provides a structurally defined, rigid segment. The methyl group can enhance solubility and influence inter-chain interactions. |
| Poly(ethylene glycol) (PEG) | Flexible block | Introduces hydrophilicity and flexibility, leading to amphiphilic properties and self-assembly in aqueous environments. |
| Poly(propylene oxide) (PPO) | Flexible block | Offers a more hydrophobic flexible segment compared to PEG, altering the overall amphiphilicity and thermal properties of the copolymer. rsc.org |
| Piperidine (B6355638) | Deprotection agent | Used for the removal of the Fmoc group to allow for the stepwise addition of monomers. nih.gov |
| Coupling agents (e.g., HBTU, HATU) | Reaction promoters | Facilitate the formation of amide bonds between the monomer units. |
The incorporation of this compound into polymer backbones allows for the precise engineering of functional materials with tailored properties. The methyl substituent on the aromatic ring is not merely a passive addition; it actively influences the polymer's physical and chemical characteristics.
Studies on other polymer systems, such as polyimides, have shown that the introduction of methyl groups can lead to an increase in the softening temperatures of the polymers. researchgate.net This is attributed to the restricted rotation around the polymer backbone and altered chain packing. It can be inferred that the methyl group in polymers derived from this compound would similarly impact their thermal stability and mechanical strength.
Furthermore, the methyl group can enhance the solubility of the resulting aromatic polyamides in organic solvents, which is often a challenge with unsubstituted benzamides. Current time information in Bangalore, IN. This improved processability is a significant advantage for the fabrication of films, fibers, and other material forms. The ability to control properties such as solubility, thermal stability, and molecular packing through the inclusion of this specific monomer opens up possibilities for creating polymers for a wide range of applications, from high-performance plastics to specialized membranes.
Development of Novel Nanomaterials with Integrated Fmoc-Aminobenzoic Acid Moietieschemimpex.com
The functionalization of nanomaterials with organic molecules is a powerful strategy to impart new properties and functionalities. Fmoc-protected aminobenzoic acids, including by extension this compound, are excellent candidates for this purpose.
Research has demonstrated the successful non-covalent functionalization of magnetic carbon nanotubes with Fmoc-amino acid-modified polyethylene (B3416737) glycol. researchgate.net In this approach, the aromatic Fmoc group interacts with the surface of the nanotubes via π-π stacking, while the polyethylene glycol chain enhances dispersibility in aqueous media. researchgate.net This methodology could be adapted using this compound to functionalize a variety of nanomaterials, including graphene, quantum dots, and metallic nanoparticles.
The integration of this compound moieties onto nanomaterial surfaces offers several advantages:
Controlled Surface Chemistry: The Fmoc group can be selectively removed to expose a reactive amino group, which can then be used for the covalent attachment of other molecules, such as targeting ligands, drugs, or sensors.
Enhanced Dispersibility: The organic moiety can improve the compatibility of the nanomaterials with polymeric matrices or biological environments.
Tunable Properties: The presence of the methyl-substituted aromatic ring can influence the electronic and optical properties of the nanomaterial.
While specific examples of nanomaterials functionalized with this compound are not yet prevalent in the literature, the foundational research with similar molecules strongly supports the feasibility and potential of this approach for creating advanced hybrid nanomaterials. researchgate.netmdpi.com
Future Perspectives and Interdisciplinary Research Avenues
Emerging Synthetic Methodologies and Automation in Compound Preparation
The synthesis of peptides and other polymers incorporating unnatural amino acids like Fmoc-4-amino-3-methylbenzoic acid has been significantly advanced by automated solid-phase peptide synthesis (SPPS). formulationbio.comaurorabiomed.combeilstein-journals.org This methodology, which involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support, is well-suited for incorporating non-standard building blocks. The Fmoc protecting group is central to this process, as it can be removed under mild basic conditions, typically with piperidine (B6355638), allowing for the sequential addition of the next amino acid in the sequence. chempep.compeptide.com
Future advancements in the preparation of molecules containing this compound are geared towards increasing speed, efficiency, and scale.
Flow Chemistry: Continuous-flow solid-phase peptide synthesis (FF-SPPS) is an emerging methodology that significantly reduces synthesis time. vapourtec.comnih.gov In this automated process, reagents are continuously passed through a reactor containing the solid support, which can reduce the time for each amino acid incorporation cycle from hours to mere minutes. nih.govpentelutelabmit.com This rapid synthesis is particularly advantageous when working with costly unnatural amino acids. vapourtec.com
Microwave-Assisted SPPS: The application of microwave energy can accelerate both the coupling and deprotection steps in SPPS, further shortening synthesis times and improving the efficiency of incorporating sterically hindered amino acids. beilstein-journals.org
High-Throughput Parallel Synthesis: Modern automated synthesizers are capable of parallel synthesis, enabling the simultaneous creation of many different peptide sequences in formats like 96-well plates. beilstein-journals.orgpeptide.com This is crucial for creating the large libraries of compounds discussed in the next section.
These automated and high-throughput methods are pivotal for exploring the potential of this compound by enabling the rapid and efficient production of novel peptides and polymers. formulationbio.combeilstein-journals.org
| Synthesis Technology | Key Advantages | Relevance for this compound |
| Automated SPPS | High yield, purity, incorporation of unnatural amino acids. formulationbio.comaurorabiomed.com | Enables routine incorporation into peptide sequences. |
| Flow Chemistry (FF-SPPS) | Reduced reaction times, lower solvent usage, cost-effective for unnatural amino acids. vapourtec.comnih.gov | Facilitates rapid synthesis of novel peptides for screening. |
| Microwave-Assisted SPPS | Accelerated coupling and deprotection steps. beilstein-journals.org | Overcomes potential steric hindrance during synthesis. |
| Parallel Synthesis | High-throughput production of peptide libraries. peptide.com | Essential for combinatorial chemistry applications. |
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening
Combinatorial chemistry involves the synthesis of a vast number of different but structurally related molecules, known as a chemical library. These libraries are then subjected to high-throughput screening (HTS) to identify compounds with desired biological activities, a cornerstone of modern drug discovery. acs.orgscielo.br The inclusion of unnatural amino acids like this compound into these libraries dramatically expands the chemical space that can be explored, offering the potential to discover novel therapeutic leads. nih.gov
The structural rigidity of the benzoic acid core in this compound can be used to create peptidomimetics with constrained conformations. This is a valuable strategy for designing peptides with improved stability against enzymatic degradation and enhanced binding affinity for biological targets. oup.com For instance, derivatives of benzoic acid have been identified as inhibitors of specific protein-protein interactions through HTS campaigns. unipr.itnih.govchapman.edu
The integration of this compound into combinatorial libraries is facilitated by the same automated synthesis platforms discussed previously. Techniques such as SPOT synthesis on cellulose membranes allow for the parallel synthesis of large arrays of peptides that can be directly screened for activity. researchgate.net
| Library Type | Screening Method | Potential Application with this compound |
| Peptide Libraries | High-Throughput Screening (HTS) acs.org | Discovery of enzyme inhibitors or receptor antagonists. unipr.it |
| Peptidomimetic Libraries | Structure-Activity Relationship (SAR) studies | Development of more stable and potent drug candidates. |
| DNA-Encoded Libraries (DELs) | Affinity-based selection | Screening of vast chemical space for novel binders. acs.org |
Exploration in Advanced Biomaterial Design and Bioelectronics
The self-assembly properties of Fmoc-protected amino acids are a burgeoning area of research in materials science. beilstein-journals.orgresearchgate.net These molecules can spontaneously organize into well-defined nanostructures, such as fibers and sheets, which can then entrap water to form hydrogels. nih.govmdpi.com These hydrogels are biocompatible and have potential applications in tissue engineering, drug delivery, and 3D cell culture. beilstein-journals.orgnih.gov
The incorporation of an aromatic, rigid unit like 4-amino-3-methylbenzoic acid into a self-assembling peptide could influence the mechanical properties and molecular packing of the resulting hydrogel. The aromatic core can participate in π-π stacking interactions, which, in addition to hydrogen bonding, can stabilize the fibrous network of the hydrogel. nih.gov
In the realm of bioelectronics, there is growing interest in using peptide-based materials to interface with biological systems. Conductive polymers are a key component of bioelectronic devices, and peptides containing aromatic and conjugated systems are being explored for these applications. While Fmoc itself is not conductive, the fluorenyl group can be electropolymerized under certain conditions. rsc.org It is conceivable that peptides containing this compound could be designed to self-assemble into ordered structures that could then serve as templates for the creation of conductive polymers. acs.orgcore.ac.uk Research has shown that carbazole-protected amino acids, which are structurally similar to Fmoc-amino acids, can be electropolymerized from a hydrogel state to form microporous, electrochromic polymers. rsc.org
| Application Area | Key Concepts | Potential Role of this compound |
| Biomaterials (Hydrogels) | Self-assembly, π-π stacking, hydrogen bonding. nih.gov | Modulating the mechanical strength and stability of hydrogels for tissue scaffolds. beilstein-journals.org |
| Drug Delivery | Encapsulation and controlled release. nih.gov | Designing hydrogels for the sustained release of therapeutic agents. |
| Bioelectronics | Conductive polymers, templating. acs.org | Serving as a building block for self-assembling, electroactive materials. |
Computational Chemistry Approaches for Reactivity Prediction and Application Design
Computational chemistry and molecular modeling are becoming indispensable tools in chemical and materials research. genscript.com These in silico methods allow researchers to predict the properties and behavior of molecules before they are synthesized, saving time and resources. acs.orgusm.my
For a molecule like this compound, computational approaches can be applied in several ways:
Conformational Analysis: Predicting the preferred three-dimensional structure of peptides containing this building block. This is crucial for designing molecules that can bind to specific biological targets. oup.com Recent advances in deep learning, such as models based on AlphaFold, are beginning to tackle the challenge of predicting the structures of peptides containing unnatural amino acids. oup.combiorxiv.org
Molecular Dynamics Simulations: Simulating the behavior of these molecules over time, for example, to understand the self-assembly process into nanostructures or to predict the stability of a peptide-protein complex. acs.org
Reactivity Prediction: Calculating the electronic properties of the molecule to predict its reactivity in chemical synthesis and its potential for interaction with other molecules. This can aid in optimizing synthetic routes and designing molecules with specific binding affinities. acs.org
Virtual Screening: Docking large libraries of virtual compounds containing this compound into the active site of a target protein to predict which molecules are most likely to be active. chapman.edu This can prioritize which compounds to synthesize and test experimentally.
The integration of computational design with automated synthesis and high-throughput screening creates a powerful workflow for the discovery and optimization of novel molecules with desired functions. rcsb.orgescholarship.org
| Computational Method | Objective | Application to this compound |
| Molecular Docking | Predict binding affinity and orientation. chapman.edu | Virtual screening of libraries for drug discovery. |
| Molecular Dynamics | Simulate molecular motion and interactions. acs.org | Understanding self-assembly and conformational stability. |
| Quantum Mechanics | Calculate electronic structure and reactivity. | Predicting reaction outcomes and designing novel reactions. |
| AI/Machine Learning | Predict structure and properties from sequence. biorxiv.org | Designing peptides with specific 3D structures and functions. |
Q & A
Q. What are the standard protocols for synthesizing Fmoc-4-amino-3-methylbenzoic acid in solution-phase chemistry?
The solution-phase synthesis involves two key steps: (1) Reduction of a precursor using hydrogen gas (H₂) over a Pd/C catalyst to yield 3-amino-4-(methylamino)benzoic acid (92% yield), followed by (2) Fmoc protection using Fmoc-Cl in a mixture of water, methanol, and N,N-diisopropylethylamine (DIEA) under vigorous stirring for 6 hours. The product is isolated via solvent evaporation, filtration, and vacuum drying, achieving a 78% yield. NMR and TLC are critical for verifying purity and structural integrity .
Q. What analytical techniques are recommended for characterizing this compound post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the presence of Fmoc and methyl groups (e.g., δ = 3.77 ppm for OCH₃ in related analogs). Thin-Layer Chromatography (TLC) with hexane/EtOH (1:1) is used to monitor reaction progress, while High-Performance Liquid Chromatography (HPLC) ensures purity. Mass spectrometry (MS) validates molecular weight .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound at +4°C in airtight, light-protected containers. Pre-dissolve in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for peptide synthesis applications. Avoid prolonged exposure to moisture or acidic conditions, which can trigger premature Fmoc deprotection .
Advanced Research Questions
Q. How can coupling efficiency be optimized for this compound in solid-phase peptide synthesis (SPPS)?
The methyl group at the 3-position introduces steric hindrance, necessitating optimized coupling conditions:
Q. What strategies mitigate premature Fmoc deprotection during peptide elongation with this compound?
Premature deprotection can occur under acidic conditions. Mitigation strategies include:
Q. How does the methyl substituent influence reactivity in native chemical ligation (NCL) applications?
The methyl group at the 3-position alters electron density and steric bulk, potentially slowing thioester formation. To address this:
- Use arylthiol additives (e.g., 4-mercaptophenylacetic acid) to accelerate ligation kinetics.
- Adjust pH to 6.8–7.2 to balance nucleophilicity and thioester stability.
- Validate ligation efficiency via SDS-PAGE or MALDI-TOF MS .
Q. What are the common side reactions during Fmoc protection, and how can they be minimized?
Competing side reactions include:
- O-Acylation : Suppressed by using DIEA to maintain basic conditions favoring N-acylation.
- Dimerization : Mitigated by slow addition of Fmoc-Cl (0.5–1.0 equiv.) at 0–4°C.
- Hydrolysis : Controlled by anhydrous solvents (e.g., dry DMF) and inert atmospheres (N₂/Ar) .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound?
Q. How does the methyl group impact solubility in common peptide synthesis solvents?
The hydrophobic methyl group reduces solubility in polar solvents like water or methanol. Pre-dissolve in DMF (10–20 mL/g) or DCM (for resin swelling). For aqueous reactions, use co-solvents (e.g., THF:water, 1:1) with sonication .
Q. What are the critical parameters for scaling up synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
